molecular formula C16H14FN3O4S2 B3001041 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-89-1

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B3001041
CAS No.: 868216-89-1
M. Wt: 395.42
InChI Key: QRTYVORWACJHMY-UHFFFAOYSA-N
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Description

This compound is a 4,5-dihydroimidazole derivative featuring a 4-fluorophenylmethyl sulfanyl group at position 2 and a 4-nitrobenzenesulfonyl substituent at position 1. The imidazole core is partially saturated, which may influence its electronic and steric properties compared to fully aromatic analogs. The 4-fluorophenylmethyl sulfanyl substituent may contribute to lipophilicity and influence π-π stacking interactions in solid-state structures .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O4S2/c17-13-3-1-12(2-4-13)11-25-16-18-9-10-19(16)26(23,24)15-7-5-14(6-8-15)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYVORWACJHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Research Implications

  • Drug Design : The nitrobenzenesulfonyl group in the target compound may serve as a pharmacophore in enzyme inhibition (e.g., sulfonamide-based drugs), though toxicity risks require evaluation.
  • Materials Science : Fluorine and sulfonyl groups could stabilize charge-separated states in organic semiconductors, warranting further optoelectronic studies .
  • Synthetic Chemistry : Modular substitution on the imidazole core (e.g., via ’s methods) enables tailored physicochemical properties for specific applications.

Biological Activity

The compound 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C14H14F N3O3S2
  • Molecular Weight: 353.41 g/mol

The structural features of this compound, particularly the presence of a fluorophenyl group and a nitrobenzenesulfonyl moiety, are critical for its biological activity.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. In a study evaluating related imidazole derivatives, MIC (Minimum Inhibitory Concentration) values were reported as low as 6 µM against Gram-negative bacteria like Shigella dysenteriae and Proteus vulgaris . These findings suggest that the target compound may also possess comparable antimicrobial efficacy.

GABA-A Receptor Modulation

Recent studies have highlighted the potential of imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds can enhance the receptor's activity, which is crucial for developing treatments for neurological disorders. The structural modifications present in this compound may allow it to interact favorably with the α1/γ2 interface of the GABA-A receptor .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The sulfonamide group is known to participate in enzyme inhibition, potentially affecting metabolic pathways.
  • Receptor Modulation: The imidazole ring can facilitate interactions with neurotransmitter receptors, influencing synaptic transmission.
  • Antibacterial Mechanisms: Similar compounds have shown to disrupt bacterial cell wall synthesis or function through various biochemical pathways .

Study on Metabolic Stability

A comparative study involving related imidazole derivatives assessed their metabolic stability using human liver microsomes (HLMs). It was found that certain derivatives maintained over 90% of their parent compound after incubation, indicating favorable metabolic profiles . This suggests that this compound might also exhibit similar stability.

Antimicrobial Efficacy Evaluation

In a focused evaluation of antimicrobial activity, derivatives with similar structures were tested against multiple pathogens. The results indicated that modifications to the imidazole structure could enhance antibacterial properties significantly . This highlights the potential for developing new antibiotics based on this scaffold.

Data Tables

Biological Activity Effect Reference
Antimicrobial ActivityMIC values as low as 6 µM
GABA-A Receptor ModulationPositive allosteric modulation
Metabolic Stability>90% parent compound remaining

Q & A

Q. Characterization :

  • Spectroscopy : 1^1H NMR (e.g., δ 6.88–7.51 ppm for aromatic protons in similar compounds) **, IR (C-S stretch at ~650 cm1^{-1}, sulfonyl S=O at ~1350 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 424 observed in analogous structures) .
  • Elemental Analysis : Validate purity (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced: How can regioselectivity challenges during imidazole ring formation be addressed?

Methodological Answer:
Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) direct nucleophilic attack to specific positions. Use DFT calculations to predict reactive sites.
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or ionic liquids can stabilize transition states favoring the desired regioisomer .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to control substitution patterns .

Validation : Compare experimental 1^1H NMR shifts with computed chemical shifts (e.g., using Gaussian or ADF software) .

Advanced: How should researchers resolve contradictions in 1^11H NMR data for imidazole protons?

Methodological Answer:
Contradictions may arise from tautomerism or dynamic effects. Mitigation strategies include:

  • Variable Temperature NMR : Identify coalescence temperatures to assess exchange processes .
  • Deuterated Solvents : Use DMSO-d6_6 to minimize solvent proton interference.
  • 2D NMR (COSY, NOESY) : Resolve overlapping peaks and confirm coupling networks .
  • Computational Validation : Compare experimental shifts with density functional theory (DFT)-predicted values .

Advanced: What experimental design is optimal for evaluating hydrolytic stability of the sulfonamide group?

Methodological Answer:

  • Buffer Studies : Incubate the compound in PBS (pH 7.4), gastric (pH 1.2), and intestinal (pH 6.8) buffers at 37°C.
  • Analytical Monitoring : Use HPLC-UV/Vis or LC-MS to quantify degradation products (e.g., free sulfonic acid) over 24–72 hours .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
  • Structural Confirmation : Isolate degradation products and characterize via 19^19F NMR and high-resolution MS .

Advanced: How can in vitro bioactivity assays be tailored for this compound as a kinase inhibitor?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50_{50} against target kinases (e.g., Pfmrk for antimalarial studies) .
  • Cellular Permeability : Assess uptake in Caco-2 cell monolayers via LC-MS quantification .
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Advanced: What crystallographic challenges arise for this compound, and how are they resolved?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) or cooling crystallization.
  • Disorder Management : For flexible side chains (e.g., sulfonyl groups), apply restraints during refinement .
  • Synchrotron Radiation : Use high-flux X-rays (e.g., Diamond Light Source) to resolve weak diffractions .
  • Computational Support : Complement with Hirshfeld surface analysis to validate intermolecular interactions .

Advanced: What methodologies assess environmental persistence and ecotoxicity?

Methodological Answer:

  • Biodegradation Studies : OECD 301F test to measure % degradation in activated sludge over 28 days .
  • Bioaccumulation : Determine log KowK_{ow} via shake-flask HPLC and predict BCF (bioconcentration factor) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition tests .
  • Fate Tracking : Use LC-MS/MS to detect transformation products in water-sediment systems .

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